Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C13H16N4O4 . It has a molecular weight of 292.29 . The IUPAC name for this compound is ethyl 3-(aminocarbonyl)-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N4O4/c1-2-21-13(20)10-8(4-3-5-18)6-15-12-9(11(14)19)7-16-17(10)12/h6-7,18H,2-5H2,1H3,(H2,14,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.29 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Reactivity
Ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate, and related compounds have been studied for their chemical reactivity and potential in synthesizing novel compounds. For instance, the reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored for creating new pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, a process involving reactions with ammonium acetate and dimethylformamide dimethylacetal, under specific conditions leading to O-alkylation (Bruni et al., 1994). Similar studies have reported the synthesis of ethyl 2-phenyl-7-alkyl pyrazolo[1,5-a]pyrimidine-5-carboxylate and its decarboxylation products (Auzzi et al., 1979).
Pharmacological and Biological Applications
Several derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for potential pharmacological applications. For example, a study focused on the synthesis and in vitro evaluation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones for their antimicrobial properties, although no significant activity was observed in the tested compounds (Bruni et al., 1996). Another research aimed at synthesizing novel pyrazolo[1,5-a]pyrimidines to evaluate their antimicrobial activity, including the study of minimum inhibitory concentration (MIC) for the most active compounds and their RNA polymerase inhibitory activity (Abdallah & Elgemeie, 2022).
Novel Compounds and Applications
The research in this area is not limited to pharmacological aspects but also includes the synthesis of novel compounds with various potential applications. For example, the development of new derivatives of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one, synthesized under both classical heating and microwave-induced conditions, was studied for their antibacterial activities (Ebrahimpour et al., 2016).
Mechanism of Action
properties
IUPAC Name |
ethyl 3-carbamoyl-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-2-21-13(20)10-8(4-3-5-18)6-15-12-9(11(14)19)7-16-17(10)12/h6-7,18H,2-5H2,1H3,(H2,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEDGXWPFFCPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC2=C(C=NN12)C(=O)N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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